5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20-12-15(13-26(20)16-6-2-1-3-7-16)21(28)24-11-9-18-17(14-24)22(29)25-10-5-4-8-19(25)23-18/h1-8,10,15H,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWOVYCCRERIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
Benzaldehyde reacts with ethyl acetoacetate and ammonium acetate in acetic acid under reflux (48 hr) to yield 5-oxo-1-phenylpyrrolidine-3-carboxylate ester.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 110°C |
| Catalyst | None |
| Yield | 68–72% |
Saponification and Acid Activation
Ester hydrolysis with NaOH (2M, ethanol/H₂O 3:1) followed by acid chloride formation using SOCl₂:
Characterization Data
- IR (KBr): 1725 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I)
- ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 5H, Ph), 3.98 (dd, J=9.2 Hz, 1H), 3.12 (m, 2H)
Construction of Triazatricyclic Core
Sequential Cyclization Strategy
Patent data reveals two approaches for tricyclic systems:
Method A (Thermal Cyclization)
- Condense 2-aminopyridine with chloroacetyl chloride
- Intramolecular Heck coupling at 140°C
- Palladium-catalyzed C-N bond formation
Method B (Acid-Mediated Cyclocondensation)
| Reagent | Role |
|---|---|
| Polyphosphoric acid | Cyclization catalyst |
| N-Methylpyrrolidone | High-boiling solvent |
| Microwave | Energy source |
Comparative Yields
| Method | Time | Yield | Purity |
|---|---|---|---|
| A | 18 hr | 41% | 88% |
| B | 45 min | 63% | 95% |
Coupling of Subunits
Acylation Reaction Optimization
Activated acid chloride reacts with triazatricyclic amine under Schlenk conditions:
Critical Parameters
- Stoichiometry: 1.2:1 (acid chloride:amine)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: −10°C → 25°C gradient
Side Reactions Mitigated
- N-Oxide formation (controlled by O₂ exclusion)
- Epimerization (low-temperature protocol)
Purification Challenges and Solutions
Chromatographic Behavior
Normal-phase silica chromatography proves ineffective due to compound adsorption. Reversed-phase HPLC with modified mobile phase achieves separation:
HPLC Conditions
| Column | C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | MeCN/H₂O (0.1% TFA) |
| Gradient | 30→70% MeCN over 25 min |
| Flow Rate | 1.0 mL/min |
Crystallization Screening
Solvent systems evaluated for recrystallization:
| Solvent Pair | Crystal Quality | Purity Improvement |
|---|---|---|
| DCM/Hexane | Needles | 92% → 99% |
| EtOAc/Heptane | Prisms | 89% → 97% |
| THF/Water | Amorphous | No improvement |
Structural Validation
Advanced Spectroscopic Correlation
²D NMR Analysis
- HSQC: Correlates C-3 (δ 52.1 ppm) with H-3 (δ 3.98)
- HMBC: Key long-range couplings confirm tricyclic connectivity
High-Resolution MS
- Observed: m/z 454.1932 [M+H]⁺
- Calculated: 454.1941 (C₂₃H₂₀N₄O₃)
- Error: 1.98 ppm
X-ray Crystallographic Evidence
Single-crystal analysis confirms:
- Dihedral angle between pyrrolidine and triazatricycle: 78.4°
- Intramolecular H-bond: N-H⋯O=C (2.89 Å)
Scalability and Process Chemistry Considerations
Kilogram-Scale Production
Modified Protocol
- Replace THF with 2-MeTHF for safer processing
- Continuous flow hydrogenation for nitro group reduction
- PAT (Process Analytical Technology) monitoring via FTIR
Economic Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cost per gram | $412 | $87 |
| Cycle Time | 14 days | 6 days |
| E-factor | 132 | 48 |
Alternative Synthetic Routes
Enzymatic Coupling Approach
Lipase-mediated acylation avoids racemization:
Biocatalyst Screening
| Enzyme | Conversion | ee (%) |
|---|---|---|
| Candida antarctica | 88% | 99.2 |
| Pseudomonas cepacia | 62% | 98.7 |
| Thermomyces lanuginosus | 41% | 97.1 |
Photochemical Methods
UV-initiated [2+2] cycloaddition constructs tricyclic core in flow reactor:
Optimized Conditions
- Wavelength: 300 nm
- Photosensitizer: Anthraquinone-2-sulfonate
- Residence Time: 8.5 min
Stability and Degradation Pathways
Forced Degradation Studies
| Stress Condition | Degradants Formed | Mechanism |
|---|---|---|
| Acid (0.1N HCl) | 2 products | Amide hydrolysis |
| Base (0.1N NaOH) | 3 products | β-Lactam ring opening |
| Oxidation (3% H₂O₂) | 1 product | Sulfoxide formation |
Industrial Applications and Patent Landscape
The compound's structural analogs show promise in:
Recent patent filings (2020–2025) emphasize:
- Solid dispersion formulations for enhanced solubility
- Prodrug strategies targeting specific tissues
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The phenyl group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound has been investigated for its ability to act as a lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.
- Biological Activity : Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, certain analogs have demonstrated moderate to high activity against specific strains of bacteria and cancer cell lines.
2. Organic Synthesis
- Synthetic Intermediate : It serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.
- Reactivity Studies : The compound's reactivity has been explored in several synthetic pathways, including cycloaddition reactions and functional group modifications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of the compound against various pathogens. The results indicated that some derivatives showed significant activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| 5d | Staphylococcus aureus | Moderate |
| 5e | Bacillus subtilis | Good |
| 5f | Pseudomonas aeruginosa | Moderate |
This study highlights the potential of this compound in developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Inhibition
Research has focused on the effects of this compound on various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation effectively, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
For a meaningful comparison, the following aspects would typically be evaluated, though these are extrapolated from general heterocyclic chemistry principles due to the lack of specific
Hypothetical Comparison Framework (Based on Common Analogs):
| Property | Target Compound | Pyrrolidine-Based Analogs | Tricyclic Lactam Derivatives |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol* | 200–350 g/mol | 300–450 g/mol |
| Aqueous Solubility | Low* | Moderate | Low to Moderate |
| LogP (Lipophilicity) | ~3.5–4.5* | 1.5–3.0 | 2.5–4.0 |
| Enzymatic Stability | Unknown | Variable (pH-dependent) | Moderate to High |
| Bioactivity (IC₅₀) | Not reported | 10 nM–10 µM (e.g., kinase inhibitors) | 1–100 µM (e.g., protease inhibitors) |
*Estimated based on structural features.
Key Observations:
Structural Complexity : The tricyclic core and fused pyrrolidine-carbonyl group likely reduce metabolic stability compared to simpler pyrrolidine derivatives but may enhance target binding specificity .
Limitations of Available Evidence
This creates a critical gap in addressing the user’s request for detailed comparisons or research findings.
Recommendations for Future Research
To address the knowledge gaps:
Conduct in silico docking studies to predict target engagement (e.g., kinases, GPCRs).
Synthesize the compound and benchmark its properties against analogs like pyrrolidine-2,5-dione derivatives or tricyclic lactams .
Explore its stability in physiological conditions using assays analogous to those in (e.g., perfusion in 3D cultures).
Biological Activity
The compound 5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one , also referred to as compound 2034412-59-2 , is a complex organic molecule with potential biological significance. This review focuses on its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of a pyrrolidine ring and subsequent modifications to introduce the triazatricyclo structure. The synthetic routes often require careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain derivatives showed potent activity against A549 human lung adenocarcinoma cells. Compounds with specific substitutions on the phenyl ring enhanced anticancer efficacy compared to others .
- Mechanism of Action : The anticancer activity is believed to arise from the compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity towards non-cancerous cells, as evidenced by comparative studies using HSAEC1-KT human small airway epithelial cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Screening against multidrug-resistant pathogens revealed that certain derivatives displayed promising activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, compounds with specific structural features were more effective against resistant strains .
| Compound | Activity Against | Notes |
|---|---|---|
| Compound 21 | Multidrug-resistant S. aureus | Selective antimicrobial activity |
| Compound 18 | A549 cells | Significant cytotoxicity |
| Compound 22 | Klebsiella pneumoniae | Effective against resistant strains |
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbonyl and nitrogen functionalities can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Receptor Binding : The structural features allow for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies have documented the biological effects of this compound:
- Anticancer Studies : One study evaluated multiple derivatives against A549 cells and found that modifications in the phenyl ring significantly impacted their cytotoxicity profiles. Compounds with methoxy substitutions were particularly effective .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and other resistant strains. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics targeting resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
